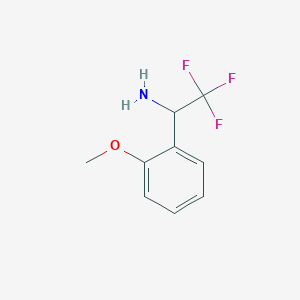

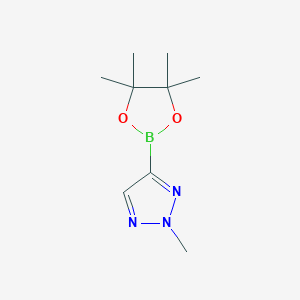

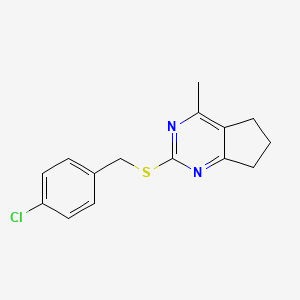

![molecular formula C22H19N7O2S B2501241 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 1203154-96-4](/img/structure/B2501241.png)

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular structure. In the case of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide, although not directly synthesized in the provided papers, similar compounds with benzamide moieties and heterocyclic systems have been synthesized. For instance, the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides involved dehydrosulfurization using HgO in boiling glacial acetic acid, yielding the cyclization products in 42-62% yields . Similarly, N-(1-Phenyl-4-carbetoxypyrazol-5-yl)-, N-(indazol-3-yl)-, and N-(indazol-5-yl)-2-iodobenzamides were synthesized by refluxing benzotriazinones with potassium iodide in acetic acid . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. The crystal X-ray diffraction structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea revealed that the compound crystallizes in the triclinic space group with two molecules per asymmetric unit and one ethyl acetate solvent molecule per asymmetric unit . The carbonyl and thiourea groups are almost planar with antiperiplanar conformation between the C=S and C=O double bonds. This information provides insight into the possible conformation of the N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide, as it also contains a benzamide moiety.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not directly discuss the chemical reactions of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide, but they do provide examples of reactions involving similar structures. For instance, the dehydrosulfurization to form triazolothiadiazol compounds and the reflux with potassium iodide to introduce iodine into benzamide derivatives are reactions that could be relevant when considering the reactivity of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The papers provided discuss the properties of compounds with similar structures, such as the vibrational properties studied by FTIR and FT-Raman spectroscopy . These techniques, along with quantum chemical calculations, can be used to predict and analyze the properties of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide. The planarity of the carbonyl and thiourea groups, as well as the antiperiplanar conformation, suggest that the compound may have similar vibrational properties to those studied in the provided papers .

Aplicaciones Científicas De Investigación

Synthetic Pathways and Derivatives

The research around N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide primarily focuses on the synthesis of various biologically active compounds through complex chemical reactions. Abdel-latif et al. (2011) describe an efficient method for producing isoindoloquinazoline, pyrimidine, and thiazine derivatives using related compounds as starting materials, showcasing the compound's versatility in synthesizing prospective biologically active derivatives Abdel-latif, El-Shaieb, & El-Deen, 2011.

Antimicrobial and Anticancer Properties

Several studies have focused on the compound's potential in antimicrobial and anticancer applications. For instance, Palkar et al. (2017) designed novel analogs displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017. Ravinaik et al. (2021) synthesized derivatives evaluated for anticancer activity against various cancer cell lines, indicating moderate to excellent efficacy Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021.

Mechanism of Action and Synthesis Innovations

Innovative synthesis methods and mechanisms of action have been explored in the context of this compound. Kumar et al. (2013) report an efficient route to thiazoles via chemoselective thionation-cyclization of enamides, highlighting a novel synthetic pathway that could be applicable to the compound's derivatives Kumar, Parameshwarappa, & Ila, 2013. Additionally, Spychała et al. (1994) discuss the synthesis of diaryltriazines, which could bind strongly to DNA, suggesting a potential mechanism for anticancer activity Spychała, Boykin, Wilson, Zhao, Tidwell, Dykstra, Hall, Jones, & Schinazi, 1994.

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit antimicrobial and antifungal activities , suggesting that their targets may be enzymes or proteins essential to the survival of these microorganisms.

Mode of Action

Based on its structural similarity to other antimicrobial and antifungal agents, it may inhibit the function of key enzymes or proteins in these organisms, leading to their death .

Biochemical Pathways

Given its potential antimicrobial and antifungal activities, it may interfere with the synthesis of essential components of these organisms, such as cell wall or protein synthesis .

Result of Action

The result of the compound’s action is likely the inhibition of growth or death of the targeted microorganisms, given its potential antimicrobial and antifungal activities .

Propiedades

IUPAC Name |

2-[(4-methylbenzoyl)amino]-N-[4-(tetrazol-1-yl)phenyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N7O2S/c1-13-2-4-14(5-3-13)20(30)26-22-25-19-17(10-11-18(19)32-22)21(31)24-15-6-8-16(9-7-15)29-12-23-27-28-29/h2-9,12,17H,10-11H2,1H3,(H,24,31)(H,25,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRWYMMKYFAXMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4=CC=C(C=C4)N5C=NN=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

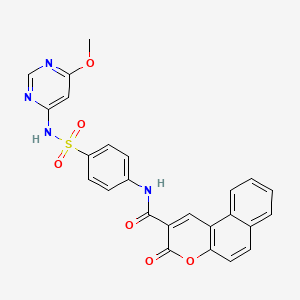

![4,4,4-Trifluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]butanamide](/img/structure/B2501160.png)

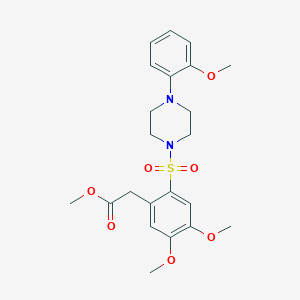

![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine](/img/structure/B2501163.png)

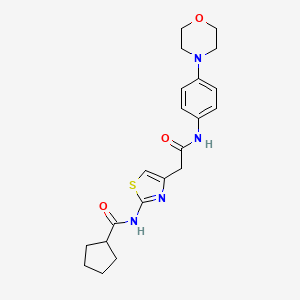

![(E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501171.png)

![2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide](/img/structure/B2501173.png)

![N-cyclopentyl-4-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2501181.png)